

# Selecting appropriate columns for azelastine and its impurities separation

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Compound of Interest

Compound Name: (S)-Azelastine Hydrochloride

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# Technical Support Center: Azelastine and Impurities Separation

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate columns and troubleshooting the separation of azelastine and its impurities by High-Performance Liquid Chromatography (HPLC).

## **Frequently Asked Questions (FAQs)**

Q1: What are the most common types of HPLC columns used for the separation of azelastine and its impurities?

A1: Reversed-phase columns are predominantly used for the analysis of azelastine and its related substances. The most frequently reported stationary phases include:

- C18 (Octadecyl Silane): A versatile column that provides good hydrophobic retention for azelastine and many of its impurities.[1]
- Phenyl-Hexyl: This stationary phase offers alternative selectivity to C18 due to  $\pi$ - $\pi$  interactions, which can be beneficial for resolving closely eluting impurities.[2][3]
- Nitrile (CN): A less hydrophobic stationary phase than C18, which can be useful for retaining polar impurities and offering different selectivity.[4]



Q2: What typical mobile phases are used for azelastine impurity analysis?

A2: The mobile phases for azelastine analysis typically consist of a mixture of an organic solvent and an aqueous buffer. Common combinations include:

- Acetonitrile and Phosphate Buffer: A widely used combination that offers good peak shape and resolution.[1] The pH of the buffer is a critical parameter to control retention and peak symmetry.
- Acetonitrile and Octanesulfonate Buffer: The use of an ion-pairing agent like octanesulfonate can improve the retention and peak shape of basic compounds like azelastine.[2][3]
- Methanol and Ammonium Acetate Buffer: This combination is often employed for LC-MS compatibility.

Q3: What are the specified impurities of azelastine?

A3: The European Pharmacopoeia lists several specified impurities for azelastine hydrochloride, including Impurities A, B, C, D, and E. Forced degradation studies have also identified various degradation products under acidic, basic, oxidative, and photolytic stress conditions.

# **Troubleshooting Guide**

This guide addresses common issues encountered during the HPLC analysis of azelastine and its impurities.

Issue 1: Peak Tailing of the Azelastine Peak

- Question: My azelastine peak is showing significant tailing. What could be the cause and how can I fix it?
- Answer: Peak tailing for azelastine, a basic compound, is often due to secondary interactions
  with acidic silanol groups on the silica-based column packing material.
  - Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated azelastine molecule.[1]



- Solution 2: Use a Base-Deactivated Column: Modern, high-purity silica columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups, leading to improved peak shapes for basic analytes.
- Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.
- Solution 4: Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

#### Issue 2: Poor Resolution Between Azelastine and an Impurity

- Question: I am not getting baseline separation between azelastine and a known impurity.
   How can I improve the resolution?
- Answer: Achieving adequate resolution between closely eluting peaks requires optimizing several chromatographic parameters.
  - Solution 1: Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or using a combination of both, can alter the selectivity of the separation.
  - Solution 2: Modify the Mobile Phase pH: A small change in the mobile phase pH can significantly impact the retention times of ionizable compounds, potentially improving resolution.
  - Solution 3: Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl)
     can provide the necessary change in selectivity.[2][3]
  - Solution 4: Adjust the Gradient Profile: For gradient methods, modifying the slope of the gradient can increase the separation between closely eluting peaks.

#### Issue 3: Retention Time Shifts

 Question: The retention times for my peaks are shifting between injections. What is causing this instability?



- Answer: Unstable retention times can be caused by several factors related to the HPLC system and the method parameters.
  - Solution 1: Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can lead to drifting retention times.
  - Solution 2: Check for Leaks: Any leaks in the HPLC system can cause fluctuations in the flow rate and lead to inconsistent retention times.
  - Solution 3: Verify Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the organic component can alter its composition and affect retention.
  - Solution 4: Control Column Temperature: Temperature fluctuations can impact retention times. Using a column oven will provide a stable temperature environment.

### **Data Presentation**

Table 1: Comparison of HPLC Columns for Azelastine and Impurities Separation



Stationary Phase	Dimensions	Particle Size (μm)	Key Features	Reference
C18 (Kromosil)	150 x 4.6 mm	5	Good retention and resolution with a simple mobile phase.	[1]
Phenyl-Hexyl (Bakerbond)	250 x 4.6 mm	5	Alternative selectivity for improved separation of impurities.	[1][3]
Nitrile (Waters Spherisorb CN)	250 x 4.6 mm	5	Suitable for polar impurities and offers different selectivity.	[4]
C18 (Kinetex)	100 x 4.6 mm	2.6	UPLC column for faster analysis and higher efficiency.	

# **Experimental Protocols**

Method 1: C18 Column with Phosphate Buffer

• Column: Kromosil C18, 150 x 4.6 mm, 5 μm

• Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile (50:50, v/v)

• Flow Rate: 1.0 mL/min

• Detection: UV at 288 nm

• Column Temperature: Ambient

• Reference:[1]

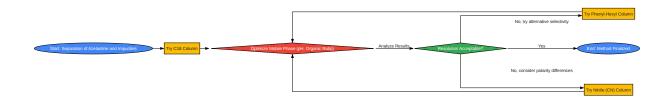


#### Method 2: Phenyl-Hexyl Column with Ion-Pairing Agent

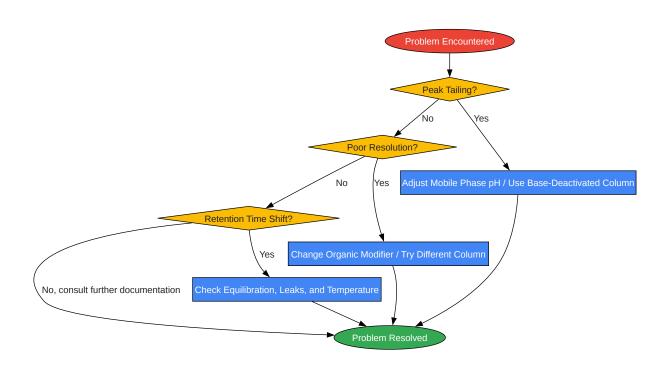
- Column: Bakerbond Phenyl-Hexyl, 250 x 4.6 mm, 5 μm
- Mobile Phase A: 0.2 g/L 1-octane sulfonic acid sodium salt and 0.5 mL/L trifluoroacetic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A gradient elution program should be developed to achieve optimal separation.
- Flow Rate: 1.0 mL/min
- Detection: UV at 239 nm
- · Column Temperature: Not specified
- Reference:[2]

## **Visualizations**









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